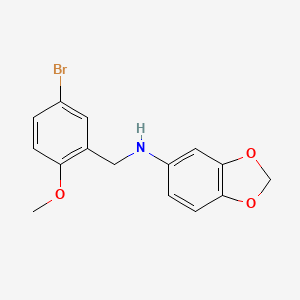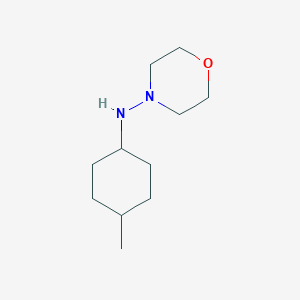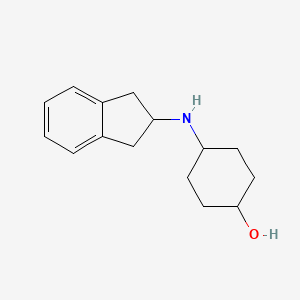![molecular formula C18H29NO B3854173 N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine](/img/structure/B3854173.png)
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine
Overview
Description
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine, also known as UMB24, is a novel psychoactive substance that has gained attention for its potential therapeutic applications. It belongs to the class of cycloheptamines and is structurally similar to ketamine, a dissociative anesthetic. However, unlike ketamine, UMB24 has a longer half-life and is less likely to cause hallucinations or dissociation.
Mechanism of Action
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine acts as a selective NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By blocking the NMDA receptor, this compound reduces the activity of the glutamate system, which is overactive in depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. BDNF is important for the development and maintenance of neuronal connections, and its deficiency has been linked to depression and other mood disorders. This compound also increases the levels of serotonin and dopamine, two neurotransmitters that play a key role in regulating mood and emotion.
Advantages and Limitations for Lab Experiments
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine has several advantages for lab experiments. It has a longer half-life than ketamine, which means it can be administered less frequently. It also has a lower risk of causing hallucinations or dissociation, which makes it easier to study its therapeutic effects. However, this compound is a relatively new substance, and its long-term effects on the brain and body are not yet fully understood. More research is needed to determine its safety and efficacy for human use.
Future Directions
There are several future directions for N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine research. One area of interest is its potential as a treatment for substance use disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and it may have applications for the treatment of opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and it may have applications for the treatment of other neurodegenerative disorders as well. Finally, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine has shown potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). It works by modulating the activity of the glutamate system in the brain, which is involved in the regulation of mood and emotion. This compound has also been studied for its analgesic properties and has shown promise as a non-opioid pain reliever.
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15(19-17-7-5-3-4-6-8-17)9-10-16-11-13-18(20-2)14-12-16/h11-15,17,19H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRSWWGKXTPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(4-phenylcyclohexyl)amino]ethanol](/img/structure/B3854093.png)

![(2-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3854125.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B3854132.png)

![1-[3-(cyclooctylamino)propyl]-2-pyrrolidinone](/img/structure/B3854144.png)
![(4-tert-butylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3854146.png)



![(2-furylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3854176.png)
![4-(4-bromophenyl)-1-[4-(methylthio)benzyl]-4-piperidinol](/img/structure/B3854181.png)
![1-benzyl-N-[1-(2-phenylethyl)-4-piperidinyl]-4-piperidinamine](/img/structure/B3854192.png)
![ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3854194.png)